molecular formula C22H28N6O2 B2915387 (1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone CAS No. 1251707-98-8

(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone

Cat. No. B2915387
CAS RN: 1251707-98-8
M. Wt: 408.506
InChI Key: SHYCUSCSJIIWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality (1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

One study explored an efficient synthetic pathway for producing acyl pyrazole derivatives, showcasing a clean, green approach through oxidative functionalization without the need for solvents or column chromatography. This methodology emphasizes the potential for synthesizing complex molecules like the one in an environmentally friendly manner (Doherty et al., 2022).

Another research focused on the synthesis of isoxazole, 1,2,4-oxadiazole, and pyrazole-methanone derivatives, highlighting their structural identification and potential biological activities, although specific applications related to the compound were not detailed (Sangepu et al., 2016).

Biological Activity

A study on novel pyrazole derivatives, including structures related to the compound , indicated promising antifungal activities. This suggests potential applications in developing antifungal agents or studying the mechanism of action for such compounds (Lv et al., 2013).

Another investigation into novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products described the design and potential medical application of these compounds. Specifically, one compound exhibited significant in vitro anticancer activity, underscoring the therapeutic potential of structurally complex molecules including the one (Maftei et al., 2016).

properties

IUPAC Name

[1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazol-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-14-7-10-27(11-8-14)20(29)17-13-24-28(15(17)2)18-12-16(6-9-23-18)19-25-21(26-30-19)22(3,4)5/h6,9,12-14H,7-8,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYCUSCSJIIWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N(N=C2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1H-pyrazol-1-yl]pyridine

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